molecular formula C20H26N2O2S B10882202 1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine

1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine

Cat. No.: B10882202
M. Wt: 358.5 g/mol
InChI Key: XRZYJEGZRBPKHL-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a 4-phenylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzenesulfonyl Group: The piperazine core is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to introduce the benzenesulfonyl group.

    Substitution with 4-Phenylbutan-2-yl Group: The final step involves the alkylation of the piperazine nitrogen with 4-phenylbutan-2-yl halide under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the benzenesulfonyl group can yield the corresponding sulfinyl or thiol derivatives.

    Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Other Similar Compounds: 1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine can be compared with other piperazine derivatives such as:

    1-(Benzenesulfonyl)piperazine: Lacks the 4-phenylbutan-2-yl group, resulting in different chemical and biological properties.

    4-(4-Phenylbutan-2-yl)piperazine:

Uniqueness: The presence of both the benzenesulfonyl and 4-phenylbutan-2-yl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications.

Comparison with Similar Compounds

  • 1-(Benzenesulfonyl)piperazine
  • 4-(4-Phenylbutan-2-yl)piperazine
  • N-Benzylpiperazine
  • N-Phenylpiperazine

This detailed overview provides a comprehensive understanding of 1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine

InChI

InChI=1S/C20H26N2O2S/c1-18(12-13-19-8-4-2-5-9-19)21-14-16-22(17-15-21)25(23,24)20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3

InChI Key

XRZYJEGZRBPKHL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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